molecular formula C25H17F5N2O5 B12513455 2,3,4,5,6-Pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

2,3,4,5,6-Pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

Cat. No.: B12513455
M. Wt: 520.4 g/mol
InChI Key: FESVUEALWMQZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Asn-OPfp is typically synthesized through the reaction of Fmoc-Asn with pentafluorophenol (Pfp) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of Fmoc-Asn-OPfp follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

The mechanism of action of Fmoc-Asn-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive, allowing for efficient coupling with amino groups in peptide chains. This results in the incorporation of asparagine residues with minimal side-chain dehydration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Asn-OPfp is unique in its ability to efficiently incorporate asparagine residues with minimal side-chain dehydration, making it particularly valuable in peptide synthesis .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESVUEALWMQZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F5N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.